molecular formula C11H20N2O B13642575 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide

Cat. No.: B13642575
M. Wt: 196.29 g/mol
InChI Key: CUKXSPVCFJLJOV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide is a compound that features a cyclopropyl group, a pyrrolidine ring, and an acetamide moiety

Preparation Methods

The synthesis of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of a precursor containing a cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group and may exhibit similar chemical reactivity.

The uniqueness of this compound lies in its combination of the cyclopropyl group, pyrrolidine ring, and acetamide moiety, which together confer specific chemical and biological properties.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-cyclopropyl-N-(2-pyrrolidin-3-ylethyl)acetamide

InChI

InChI=1S/C11H20N2O/c14-11(7-9-1-2-9)13-6-4-10-3-5-12-8-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

CUKXSPVCFJLJOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NCCC2CCNC2

Origin of Product

United States

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